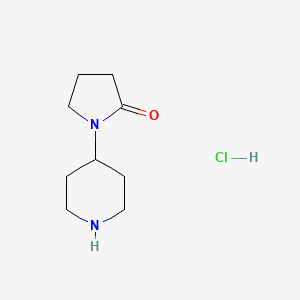

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

Description

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS: 548769-02-4; molecular weight: 230.69) is a bicyclic compound featuring a piperidine ring fused to a pyrrolidin-2-one moiety via a single carbon bridge. It is widely used in pharmaceutical research, particularly as a building block for drug discovery due to its structural versatility . Synonyms include 4-(N-2-Pyrrolidinone)-piperidine hydrochloride and 1-(4-Piperidinyl)-2-pyrrolidinone HCl . Its applications span organic synthesis, medicinal chemistry, and crystallography, where it serves as a precursor for bioactive molecules targeting neurological and cardiovascular disorders .

Properties

IUPAC Name |

1-piperidin-4-ylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9-2-1-7-11(9)8-3-5-10-6-4-8;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPJJNPAAUMVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629828 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548769-02-4, 91596-61-1 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

Chiral Catalysis for Stereoselective Synthesis

Overview

This approach employs chiral catalysts to produce enantiomerically pure forms of the compound, such as (S)- or (R)-4-hydroxy derivatives.

Procedure

- Starting Materials :

- Piperidine derivatives

- Pyrrolidinone derivatives

- Catalysts :

- Chiral organocatalysts or transition-metal complexes

- Reaction Conditions :

- Temperature: Controlled between 0°C and 50°C

- Solvent: Aprotic solvents like dichloromethane or acetonitrile

- Steps :

- Combine piperidine and pyrrolidinone derivatives in the presence of a chiral catalyst.

- Monitor the reaction progress using analytical techniques such as HPLC.

- Isolate and purify the desired stereoisomer.

Key Features

- Ensures high stereoselectivity.

- Suitable for pharmaceutical applications requiring enantiopure compounds.

Yield and Purity

- Yield: Approximately 60–75%

- Enantiomeric Excess (EE): >99%

Multi-Step Synthesis via Pyrrolidinone Functionalization

Overview

This method involves functionalizing a pyrrolidinone core before introducing a piperidine ring.

Procedure

- Step 1: Pyrrolidinone Functionalization :

- React pyrrolidinone with halogenating agents like thionyl chloride to introduce reactive groups.

- Step 2: Piperidine Addition :

- Add piperidine under basic conditions to form the desired compound.

- Step 3: Hydrochloride Salt Formation :

- Acidify the reaction mixture with hydrochloric acid to obtain the hydrochloride salt.

Key Features

- Allows for modifications on both pyrrolidinone and piperidine rings, enabling structural diversity.

- Suitable for small-scale laboratory synthesis.

Yield and Purity

- Yield: Approximately 50–70%

- Purity: >90% after chromatographic purification

Analytical Techniques for Confirmation

To confirm the structure and purity of synthesized 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, several analytical methods are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms molecular structure |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and enantiomeric excess |

| Mass Spectrometry (MS) | Verifies molecular weight |

| Infrared Spectroscopy (IR) | Identifies functional groups |

Comparative Summary of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Reductive Esterification | 70–85 | >95 | High | No |

| Chiral Catalysis | 60–75 | >99 EE | Moderate | Yes |

| Multi-Step Synthesis | 50–70 | >90 | Low | No |

Notes on Reaction Optimization

- Reaction conditions such as solvent choice, temperature, and pH must be carefully controlled to maximize yield and minimize side products.

- The use of inert atmospheres (e.g., nitrogen or argon) is recommended during sensitive steps to prevent oxidation or moisture interference.

- Recrystallization from ethanol or methanol is commonly used to enhance product purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Pharmacological Applications

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride has been investigated for its potential therapeutic effects in various conditions:

- Cognitive Enhancement : Research indicates that this compound may exhibit neuroprotective properties, potentially enhancing cognitive functions. Studies have shown that derivatives of piperidine can improve memory and learning capabilities in animal models .

- Anti-anxiety Effects : Similar compounds have been explored for their anxiolytic effects. The interaction of the piperidine moiety with neurotransmitter systems suggests a potential role in reducing anxiety levels .

Medicinal Chemistry

The synthesis of this compound has implications for drug discovery:

- Lead Compound Development : Its unique structure makes it a valuable lead compound for developing new medications targeting central nervous system disorders. The presence of both piperidine and pyrrolidinone rings allows for diverse modifications, which can lead to improved pharmacological profiles .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests its potential use in neurodegenerative disease therapies .

Case Study 2: Anxiolytic Activity

Another study focused on the anxiolytic properties of related piperidine derivatives, demonstrating that these compounds could modulate GABAergic activity, leading to reduced anxiety-like behaviors in rodent models. Although not directly testing this compound, the findings imply similar mechanisms may be applicable .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table highlights key structural analogs, emphasizing differences in substituents, molecular weights, and pharmacological relevance:

Key Observations :

- S-61 and S-73 exhibit significantly higher molecular weights due to bulky aryl-piperazine substituents, which enhance their α1-adrenolytic activity compared to the simpler piperidinyl-pyrrolidinone core of the target compound .

- 1-(4-Aminopiperidin-1-yl)ethanone HCl (CAS: 548769-02-4) shares a high structural similarity (0.97) but lacks the pyrrolidinone ring, reducing conformational rigidity .

Pharmacological Profiles

α1-Adrenolytic Activity

- S-61 and S-73 demonstrate potent α1-adrenergic receptor antagonism, with S-73 showing superior efficacy due to electron-withdrawing fluorine atoms enhancing receptor interaction . In contrast, 1-(Piperidin-4-yl)pyrrolidin-2-one HCl lacks direct adrenolytic activity but serves as a precursor for such derivatives .

Central Nervous System (CNS) Targeting

- Compounds like 1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid HCl (CAS: 2089258-04-6) incorporate heteroaromatic systems (e.g., pyrrole), which may improve blood-brain barrier penetration for CNS applications .

Biological Activity

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a piperidine ring and a pyrrolidinone moiety, contributing to its biological versatility. The compound is synthesized through nucleophilic substitution reactions, typically involving piperidine and pyrrolidinone under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It functions as an inhibitor or modulator, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby affecting metabolic processes.

- Receptor Modulation : It acts on various receptors, which can lead to alterations in signaling pathways relevant to disease states.

Anticancer Activity

Research indicates that derivatives of pyrrolidinone compounds, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that certain piperidinone derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | Not specified | Inhibition of cell proliferation |

| 1f (pyrrolidinone derivative) | MDA-MB-231 | 6 - 63 | Induces apoptosis via ERK pathway inhibition |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various pathogens. In vitro studies have evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for similar pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Bactericidal |

| Escherichia coli | 0.0039 - 0.025 | Bactericidal |

Study on Anticancer Properties

A pivotal study focused on the binding and cellular activity of pyrrolidinone derivatives highlighted that certain compounds significantly inhibited cell migration and invasion in breast cancer models. The study revealed that while some derivatives exhibited no cytotoxicity at high concentrations, others effectively impaired cancer cell functions through distinct mechanisms .

Antimicrobial Efficacy Evaluation

Another investigation explored the antibacterial efficacy of pyrrolidine derivatives, revealing that structural modifications significantly impacted their bioactivity. The presence of halogen substituents was found to enhance antimicrobial activity against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with pyrrolidinone precursors under anhydrous conditions. For example, highlights the use of dichloromethane and sodium hydroxide for analogous reactions, emphasizing controlled temperature (e.g., 0–5°C for exothermic steps) and inert atmospheres to minimize side reactions. Catalysts like HCl or phosphate salts ( ) may improve yield, while purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography ensures purity. Optimize stoichiometry by monitoring intermediates via TLC or HPLC .

Q. How should this compound be stored to maintain stability, and what safety protocols are critical during handling?

- Methodological Answer : Store in airtight, light-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C (). Degradation risks include hygroscopicity (leading to hydrolysis) and thermal instability above 40°C (). Safety protocols mandate fume hoods, PPE (nitrile gloves, lab coats), and spill kits. Avoid skin contact by using double-layered gloves, and neutralize accidental releases with sodium bicarbonate ().

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer : Use a combination of:

- HPLC/GC with UV detection ( ) for purity assessment (≥98% by area normalization).

- NMR (1H/13C, DEPT) to confirm the piperidine-pyrrolidinone backbone and hydrochloride salt formation (e.g., downfield shifts for NH groups) .

- XRPD ( ) to identify crystalline polymorphs and rule out amorphous impurities.

- Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing polymorphic forms or salt derivatives?

- Methodological Answer : Contradictions in NMR or XRPD data (e.g., peak splitting, atypical diffraction patterns) may arise from polymorphism or solvate formation. Perform variable-temperature NMR to assess dynamic effects (e.g., conformational flexibility). Compare experimental XRPD patterns with simulated data from single-crystal structures ( ) or reference standards ( ). For salt derivatives, use ion chromatography to quantify counterion ratios and DSC/TGA to analyze thermal stability differences .

Q. What strategies mitigate byproduct formation during synthesis, particularly under varying catalytic conditions?

- Methodological Answer : Byproducts like N-alkylated impurities () or oxidized intermediates ( ) can be minimized by:

- Catalyst screening : Transition-metal-free conditions (e.g., organocatalysts) reduce metal leaching.

- Stepwise temperature control : Gradual warming prevents exothermic side reactions ().

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates .

- Post-synthesis quenching : Scavenging resins (e.g., sulfonic acid resins) remove unreacted reagents .

Q. How does the hydrochloride salt form influence solubility and reactivity in aqueous vs. non-polar solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation (e.g., >50 mg/mL in water at 25°C). In non-polar solvents (e.g., DCM), the compound may form aggregates, reducing reactivity. Assess solubility via shake-flask method () and reactivity through kinetic studies (e.g., SN2 reactions with alkyl halides). For biphasic systems, phase-transfer catalysts (e.g., crown ethers) improve interfacial interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.